Methyl N-Boc-4-piperidinepropionate

概要

説明

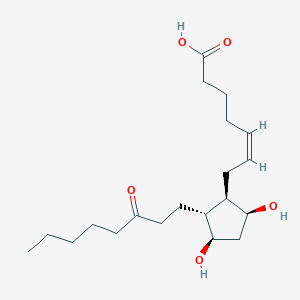

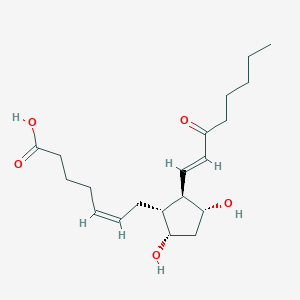

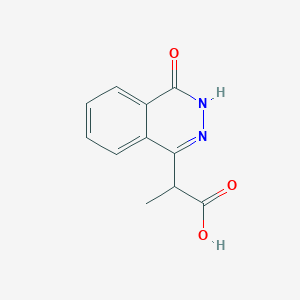

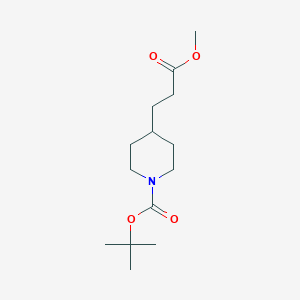

Methyl N-Boc-4-piperidinepropionate is a compound often used as a building block in organic synthesis and pharmaceutical research. This compound is valuable due to its functional groups and piperidine structure.

Synthesis Analysis

- Matulevičiūtė et al. (2021) describe the synthesis of similar compounds, focusing on the development of novel heterocyclic amino acids in their N-Boc protected ester form, useful as achiral and chiral building blocks (Matulevičiūtė et al., 2021).

- Wang Qian-y (2015) reports the synthesis of N-Boc-1,2,3,5-tetrahydro spiro [ benzo [ c] azepine-4,2-piperidine] using 1-Boc-piperidine-2-carboxylic acid methyl ester as a raw material, which is relevant to the synthesis methods of similar compounds (Wang Qian-y, 2015).

Molecular Structure Analysis

- Janani et al. (2020) conducted a comprehensive study on the molecular structure of a similar compound, 1-Benzyl-4-(N-Boc-amino)piperidine, using spectroscopic techniques and Density Functional Theory (DFT) (Janani et al., 2020).

Chemical Reactions and Properties

- Alegret et al. (2007) focus on the asymmetric synthesis of trans-methylpipecolic acids, highlighting the chemical reactions and properties of piperidine derivatives (Alegret et al., 2007).

- Sheikh et al. (2012) discuss the synthesis of pharmaceutically relevant piperidines, providing insight into the chemical reactions and properties of compounds like Methyl N-Boc-4-piperidinepropionate (Sheikh et al., 2012).

Physical Properties Analysis

- Khan et al. (2013) report on the molecular structure of a compound synthesized by a reaction involving piperidine, which can provide insights into the physical properties of similar compounds (Khan et al., 2013).

Chemical Properties Analysis

- Kim and Hall (2016) optimized a Pd-catalyzed enantioselective borylative migration of an N-Boc-4-piperidone derivative, relevant for understanding the chemical properties of Methyl N-Boc-4-piperidinepropionate (Kim & Hall, 2016).

- Bailey et al. (2002) investigated the enantioselective deprotonation of N-Boc-piperidine, providing insights into its chemical properties (Bailey et al., 2002).

科学的研究の応用

Enhancing Enantioselectivity in Synthesis

The enantioselective synthesis of piperidine-based structures, including Methyl N-Boc-4-piperidinepropionate derivatives, is critical for producing compounds with specific stereochemical configurations. Techniques such as kinetic resolution using n-BuLi with sparteine for N-Boc-2-aryl-4-methylenepiperidines demonstrate how enantioenriched materials can be obtained. These methods afford high enantiomeric ratios and allow further functionalization of piperidines without loss of enantiopurity, underscoring the importance of such approaches in synthesizing chiral drug intermediates (Choi et al., 2022).

Safety And Hazards

The safety information for “Methyl N-Boc-4-piperidinepropionate” includes the following hazard statements: H315-H319-H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

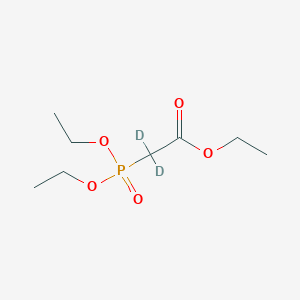

tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDYQFGCHAJYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936703 | |

| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-Boc-4-piperidinepropionate | |

CAS RN |

162504-75-8 | |

| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene](/img/structure/B31646.png)